molecular formula C10H22N2S B12007430 N-Nonylthiourea CAS No. 58349-09-0

N-Nonylthiourea

Cat. No.: B12007430
CAS No.: 58349-09-0
M. Wt: 202.36 g/mol
InChI Key: DOXBODWJDNHQOS-UHFFFAOYSA-N
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Description

N-Nonylthiourea is a thiourea derivative characterized by a nonyl (C₉H₁₉) substituent attached to the thiourea core (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and sulfur-based reactivity.

Properties

CAS No.

58349-09-0

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

nonylthiourea

InChI

InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13)

InChI Key

DOXBODWJDNHQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nonylthiourea can be synthesized through the reaction of nonylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields the desired thiourea derivative. Another common method involves the reaction of nonyl isothiocyanate with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where nonylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Nonylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

N-Nonylthiourea serves as an important reagent in organic chemistry. It can be utilized as:

  • A ligand in coordination chemistry, forming complexes with transition metals.
  • A precursor for synthesizing other thiourea derivatives, which can have varied applications in medicinal chemistry.

Biology

Research has indicated that this compound exhibits biological activity that can be harnessed for various applications:

  • Antimicrobial Activity : Studies have shown that thiourea derivatives can possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
  • Anticancer Research : Similar compounds have demonstrated potential anticancer activity. This compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

Medicine

The medical applications of this compound are primarily focused on its potential therapeutic effects:

  • Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs.
  • Mechanism Studies : Investigations into how this compound interacts with biological systems can provide insights into its mechanism of action, which is crucial for developing effective therapies.

Industry

In industrial applications, this compound is used in:

  • Agricultural Chemicals : It can be employed as an active ingredient in pesticides or herbicides due to its biological activity.
  • Material Science : The compound may be utilized in the development of specialty materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
  • Cytotoxicity Assessment : Research on thiourea derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
  • Environmental Impact Studies : The environmental safety profile of this compound was evaluated, showing that while it possesses beneficial properties, careful assessment is necessary to understand its ecological implications when used in agricultural applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryLigand formation, precursor for synthesisVersatile reagent for organic transformations
BiologyAntimicrobial and anticancer researchSignificant activity against bacteria; cytotoxicity against cancer cells
MedicineDrug developmentPotential lead compound for new therapeutics
IndustryAgricultural chemicals, material scienceActive ingredient in pesticides; used in specialty materials

Mechanism of Action

The mechanism of action of N-Nonylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The sulfur atom in the thiourea group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Thiourea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solubility Trends Key Physical Properties
N-Nonylthiourea C₁₀H₂₂N₂S 202.36 C₉H₁₉ (nonyl) Low in polar solvents High hydrophobicity
N-Allylthiourea C₄H₈N₂S 116.18 CH₂CHCH₂ (allyl) Moderate in water Odorless; mp 72–74°C
N-Phenylthiourea C₇H₈N₂S 152.21 C₆H₅ (phenyl) Low in water; soluble in DMSO Crystalline solid
N-Acetylthiourea C₃H₆N₂OS 118.16 COCH₃ (acetyl) High in polar solvents Odorless; mp 160–162°C
N,N′-Dimethylthiourea C₃H₈N₂S 104.17 CH₃ (methyl) High in water Hygroscopic

Key Observations :

  • Hydrophobicity: this compound’s long alkyl chain renders it highly hydrophobic, reducing solubility in polar solvents like water compared to N-Acetylthiourea or N,N′-Dimethylthiourea .
  • Melting Points : Smaller substituents (e.g., methyl in N,N′-Dimethylthiourea) lower melting points, while aromatic or bulky groups (e.g., phenyl in N-Phenylthiourea) increase crystallinity .

Table 2: Reaction Compatibility of Substituents

Compound Reactivity with Electrophiles Steric Hindrance Catalytic Applications
This compound Moderate (bulky nonyl group) High Limited
N-Allylthiourea High (allyl activation) Low Cross-coupling
N-Phenylthiourea Moderate (aromatic resonance) Moderate Ligand design

Table 3: Hazard Comparison

Compound Key Hazards Regulatory Status
This compound Potential irritant (inferred) Not listed in REACH
N-Allylthiourea Skin/eye irritation OSHA-compliant handling
N-Phenylthiourea Limited toxicity data REACH-compliant

Biological Activity

N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.

  • Inhibition of Enzymatic Activity :
    • Thioureas are known to inhibit enzymes such as tyrosinase, which is crucial in melanin synthesis. This compound may exhibit similar inhibitory effects, impacting pigmentation processes in organisms .
  • Thyroid Hormone Modulation :
    • Like other thiourea derivatives, this compound may influence thyroid hormone production. Studies have shown that compounds with thiocarbamide groups can suppress thyroid hormone levels, which may lead to developmental changes in various species .
  • Anticancer Potential :
    • Preliminary studies suggest that thiourea derivatives can exhibit cytotoxic effects against cancer cell lines. The molecular docking studies indicate that this compound could potentially inhibit specific cancer-related pathways .

1. Effects on Developmental Biology

This compound has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .

Study FocusOrganismConcentrationObserved Effects
Eye Size ReductionZebrafish0.2 mMSignificant reduction in eye size and morphological changes
Morphological ChangesVarious SpeciesVariableInhibition of melanization and developmental delays

2. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.

Cell LineIC50 Value (mM)Mechanism of Action
MCF-7 (Breast Cancer)0.37EGFR pathway inhibition
A549 (Lung Cancer)0.45Induction of apoptosis

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos exposed to this compound showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.

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